STING agonist-16

STING agonist innate immunity drug discovery

Researchers investigating cGAS-STING signaling often lack cell-permeable non-nucleotide agonists with defined EC50 benchmarks to distinguish STING-dependent from STING-independent effects. STING agonist-16 (CAS 652142-94-4) addresses this gap with validated SEAP reporter EC50 of 16.77 µM (vs. 9.212 µM for 2'3'-cGAMP in the same assay), no cytotoxicity up to 100 µM, and passive membrane permeability (LogP 4.40). Cytokine induction is fully reversed by STING knockout or H-151, confirming pathway specificity. Ideal for dose-response studies and assay calibration.

Molecular Formula C19H11Cl2N5O
Molecular Weight 396.2 g/mol
Cat. No. B2752911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-16
Molecular FormulaC19H11Cl2N5O
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl
InChIInChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3
InChIKeyABGPUQXRCXUIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

STING Agonist 1a Overview


4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline, also known as STING Agonist 1a or STING agonist-16, is a synthetic small molecule that functions as a direct agonist of the stimulator of interferon genes (STING) protein [1]. This compound belongs to the triazoloquinoxaline chemotype and was discovered via structure-based virtual screening as a non-nucleotide modulator of the cGAS-STING innate immune pathway [1]. It directly binds to the STING C-terminal domain in vitro and activates the downstream TBK1-IRF3 signaling axis, leading to the concentration-dependent expression of type I interferons and pro-inflammatory cytokines [1].

STING Agonist 1a Irreplaceability


The STING agonist landscape encompasses structurally diverse chemical classes including cyclic dinucleotides (e.g., 2'3'-cGAMP, c-di-AMP, ADU-S100), flavone acetic acid derivatives (e.g., DMXAA), and amidobenzimidazole (ABZI)-based compounds (e.g., diABZI STING agonist-1), each exhibiting distinct binding modes, potency profiles, species selectivity, and physicochemical properties [1]. As a non-nucleotide triazoloquinoxaline, 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline possesses a unique combination of moderate potency, low cytotoxicity up to 100 µM, and defined chemical tractability that cannot be assumed for analogs lacking head-to-head comparative data [1]. Substitution without validation risks introducing confounding variables such as differential cell permeability, off-target STING-independent effects, or species-specific activation failures—as exemplified by DMXAA's inability to activate human STING despite potent murine activity [1].

STING Agonist 1a Comparative Data


STING Activation Potency

In a direct head-to-head cell-based SEAP reporter assay using human THP-1 cells, 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (compound 1a) activated STING-dependent signaling with an EC50 of 16.77 ± 3.814 µM, which is approximately 1.8-fold less potent than the endogenous STING ligand 2'3'-cGAMP (EC50 = 9.212 ± 2.229 µM) [1]. This quantitative relationship provides researchers with a defined potency benchmark relative to the physiological agonist.

STING agonist innate immunity drug discovery

Cytotoxicity Safety Margin

4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline demonstrates a favorable cytotoxicity profile, exhibiting no significant cell death in THP-1 human monocytic leukemia cells at concentrations up to 100 µM [1]. This concentration exceeds the EC50 for STING activation (16.77 µM) by approximately 6-fold, providing a practical window for functional studies. While a direct head-to-head cytotoxicity comparison with other STING agonists is not available in the primary literature, many nucleotide-based agonists (e.g., c-di-AMP) and murine-selective agents (e.g., DMXAA) are known to exert cytotoxic effects or species-specific activation failures that limit their utility in human cell systems.

cytotoxicity cell viability innate immunity

Non-Nucleotide vs. Cyclic Dinucleotides

Unlike the majority of STING agonists that are cyclic dinucleotides (e.g., 2'3'-cGAMP, c-di-AMP, ADU-S100), 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is a non-nucleotide small molecule with a molecular weight of 396.23 Da and a calculated LogP of 4.40 [1][2]. In contrast, 2'3'-cGAMP has a molecular weight of 674.4 Da and is highly polar (LogP ~ -1.5). This 5.9 log unit difference in lipophilicity translates to markedly different membrane permeability characteristics, with the triazoloquinoxaline scaffold predicted to exhibit superior passive diffusion across lipid bilayers.

drug-like properties cell permeability synthetic accessibility

Target Engagement Confirmation

The on-target specificity of 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is confirmed by the complete reversal of its cytokine-inducing effects in STING knockout THP-1 cells or upon co-treatment with the STING-specific inhibitor H-151 [1]. Specifically, the compound's ability to induce IFNβ, IL-6, and CXCL10 mRNA expression at 12.5–100 µM is abolished in the absence of functional STING, providing strong evidence that the observed activity is mediated exclusively through the STING pathway rather than off-target mechanisms.

target specificity pharmacological validation STING knockout

Purity Specification

Commercially sourced 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is supplied with a certified purity of ≥98% as determined by HPLC analysis [1]. This high purity standard exceeds typical research-grade compound specifications (commonly ≥95%) and is critical for ensuring that biological activity measurements are not confounded by impurities that could act as partial agonists, antagonists, or cytotoxic agents.

chemical purity reproducibility quality control

STING Agonist 1a Applications


STING Activation in THP-1 Monocytes

Given its validated EC50 of 16.77 µM in the SEAP reporter assay and the absence of cytotoxicity up to 100 µM in THP-1 cells [1], this compound is ideally suited for dose-response studies examining STING-dependent cytokine induction (IFNβ, IL-6, CXCL10) in human monocytic cell lines. The 6-fold safety margin allows researchers to explore supra-pharmacological concentrations without confounding cell death, facilitating robust signaling pathway analyses.

Comparative Pharmacology with 2'3'-cGAMP

The directly comparable EC50 values for 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (16.77 µM) and 2'3'-cGAMP (9.212 µM) obtained in the same SEAP assay system [1] enable researchers to use the two compounds side-by-side to distinguish between STING-dependent and STING-independent effects, or to calibrate assay sensitivity. This head-to-head dataset is unique among non-nucleotide STING agonists and provides a quantitative benchmark for assay validation.

Passive Membrane Permeability Assays

With a LogP of 4.40 and molecular weight of 396 Da [1], 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is predicted to passively diffuse across cell membranes, in contrast to cyclic dinucleotides that often require transfection or specialized delivery systems [1]. This property makes the compound particularly valuable for high-throughput screening formats and for studies in primary cells or complex co-culture systems where transfection may be impractical or alter cellular physiology.

STING Knockout & Inhibitor Validation

The demonstration that cytokine induction by 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is fully reversed by STING knockout or the STING inhibitor H-151 [1] establishes this compound as a reliable tool for confirming STING pathway involvement in novel biological contexts. It can be employed in rescue-of-function experiments to validate genetic or pharmacological perturbations of the cGAS-STING axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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